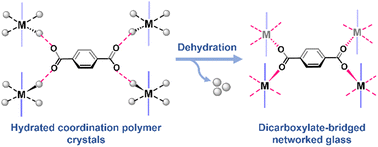Creating glassy states of dicarboxylate-bridged coordination polymers†
Chemical Communications Pub Date: 2023-11-07 DOI: 10.1039/D3CC04518H
Abstract
We report the direct formation of dicarboxylate-based coordination polymer glasses through thermal dehydration. The rearrangement of the coordination networks caused by dehydration was monitored by in situ powder X-ray diffraction, infrared spectroscopy, and synchrotron X-ray characterizations. The microporosity and mechanical properties of these glasses were investigated.


Recommended Literature
- [1] Sustainable desalination using a microbial capacitive desalination cell†
- [2] Order–disorder phase transition of the subsurface cation vacancy reconstruction on Fe3O4(001)†
- [3] Female versus male biological identities of nanoparticles determine the interaction with immune cells in fish†
- [4] Dilute and concentrated solutions of a heterocyclic polymer (BBB)
- [5] EPR-derived structures of flavin radical and iron-sulfur clusters from Methylosinus sporium 5 reductase†
- [6] From feedback to chaos in chemical systems
- [7] Solution-processable electrochromic materials and devices: roadblocks and strategies towards large-scale applications
- [8] Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS
- [9] Pseudocapacitance-dominated high-performance and stable lithium-ion batteries from MOF-derived spinel ZnCo2O4/ZnO/C heterostructure anode
- [10] Plastically deformed Cu-based alloys as high-performance catalysts for the reduction of 4-nitrophenol†‡










